1,4,6-Triphenyl-2-pyridone
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Overview
Description
1,4,6-Triphenyl-2-pyridone is a heterocyclic compound with the molecular formula C23H17NO. It is a derivative of 2-pyridone, which is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules and pharmaceutical agents . The compound is characterized by the presence of three phenyl groups attached to the pyridone ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triphenyl-2-pyridone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a base such as sodium ethoxide. This reaction proceeds through a cyclization mechanism to form the pyridone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Triphenyl-2-pyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the pyridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized pyridone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyridone ring .
Scientific Research Applications
1,4,6-Triphenyl-2-pyridone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications due to its structural similarity to other bioactive pyridone derivatives.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1,4,6-Triphenyl-2-pyridone involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. Its phenyl groups can also participate in π-π interactions, enhancing its binding affinity to targets. The exact pathways and targets depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: The parent compound of 1,4,6-Triphenyl-2-pyridone, known for its biological activity.
4-Hydroxy-2-pyridone: Another derivative with significant biological properties.
1,2,6-Triphenyl-4(1H)-pyridinone: A similar compound with fungicidal activity.
Uniqueness
This compound is unique due to the specific arrangement of phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62257-63-0 |
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Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1,4,6-triphenylpyridin-2-one |
InChI |
InChI=1S/C23H17NO/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)21-14-8-3-9-15-21/h1-17H |
InChI Key |
NZSUHQPVASIROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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